2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS: 1091821-84-9) is a brominated acetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin scaffold. The benzodioxin moiety contributes to its planar aromatic structure, enabling π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-6-10(13)12-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZTUGNGFDCEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the bromination of a precursor compound followed by acetamidation. One common synthetic route starts with 2,3-dihydrobenzo[b][1,4]dioxin, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The brominated intermediate is then reacted with acetamide under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amide derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 2-bromoacetyl bromide in the presence of appropriate bases. The molecular formula for this compound is , with a molecular weight of approximately 272.10 g/mol .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds containing the benzodioxane and acetamide moieties. For instance, derivatives of this compound have been screened against enzymes such as alpha-glucosidase and acetylcholinesterase. These enzymes are critical targets for therapeutic interventions in Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Anticancer Activity
The anticancer properties of this compound have also been explored. Compounds derived from similar structures have shown significant activity against various cancer cell lines including leukemia and breast cancer. For example, certain derivatives exhibited IC50 values lower than established chemotherapeutics, indicating promising anticancer potential .
Therapeutic Potential
The compound's structural features suggest potential applications in drug development targeting neurodegenerative diseases and metabolic disorders. The inhibition of specific enzymes associated with these conditions could lead to the development of novel therapeutics that improve patient outcomes.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to its biological targets. These computational approaches provide insights into the mechanism of action and help in optimizing the compound for enhanced efficacy .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies where derivatives of this compound were synthesized and evaluated for their biological activities:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution at the Acetamide Group
2-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (DKM 2-90)
- Structural Difference : Bromine (Br) replaced with chlorine (Cl).
- Synthesis : Synthesized via silica gel chromatography (40% ethyl acetate in hexanes) with a 70% yield, indicating higher synthetic efficiency compared to brominated analogs, which may require harsher conditions .
- Bioactivity : While specific data are unavailable, chloro analogs generally exhibit lower binding affinity in kinase inhibition assays compared to bromo derivatives due to weaker van der Waals interactions .
2-[[2-[(4-Bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Structural Difference: Incorporates a bromophenylmethyl-isoquinoline moiety appended to the acetamide group.
- Molecular Weight : Increased by ~200 Da compared to the target compound, likely enhancing lipophilicity (logP > 3.5) and membrane permeability.
Substitution on the Benzodioxin Core
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- Structural Difference : Lacks the acetamide group, featuring only a bromine substituent at position 4.
- Similarity Score : 0.65 (structural similarity to the target compound), highlighting the critical role of the acetamide moiety in defining pharmacological properties .
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine
Physicochemical and Pharmacokinetic Properties
| Property | 2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide | 2-Chloro Analog (DKM 2-90) | Bromophenylmethyl-Isoquinoline Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 | ~255 | ~500 |
| logP (Predicted) | 2.8 | 2.2 | 4.1 |
| Solubility (mg/mL) | 0.1 (DMSO) | 0.3 (DMSO) | <0.01 (DMSO) |
| Synthetic Yield | Not reported | 70% | Not reported |
| Bioactivity (IC50)* | N/A | N/A | N/A |
*Note: Bioactivity data are unavailable in the provided evidence.
Regulatory and Quality Considerations
- Impurity Profiles: Bromoacetamide derivatives (e.g., Imp.
- Stability : Bromine’s higher molecular weight may reduce thermal stability compared to chloro analogs, necessitating storage at lower temperatures (< -20°C) .
Biological Activity
2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is often conducted in dichloromethane at low temperatures to optimize yield and purity.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its interaction with specific enzymes and cellular pathways. Notably:
- Enzyme Inhibition : This compound has been screened against α-glucosidase and acetylcholinesterase enzymes. The results indicated promising inhibitory activity, suggesting potential applications in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound exhibits low cytotoxicity against various cancer cell lines. For instance, it was evaluated alongside other derivatives for their effects on human cervix adenocarcinoma (HeLa) cells, showing a cell viability above 90% at certain concentrations .
The mechanism by which this compound exerts its biological effects involves its structural components interacting with specific molecular targets. The bromine atom and the benzodioxane ring system are crucial for binding to these targets, modulating their activity and eliciting biological responses. This interaction is believed to disrupt pathways associated with tumor growth and metabolic disorders .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Enzyme Inhibition : A study reported that derivatives of this compound showed significant inhibition against α-glucosidase with IC50 values comparable to established inhibitors. This suggests its potential role in T2DM management .
- Cytotoxicity Assessment : In another investigation involving HeLa cells, the compound demonstrated a cell viability rate of over 90% at concentrations up to 20 µM, indicating that it does not induce significant cytotoxic effects while retaining bioactivity .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrNO₃ |
| Molecular Weight | 272.10 g/mol |
| CAS Number | 1219012-44-8 |
| Enzyme Targets | α-glucosidase, acetylcholinesterase |
| IC50 (α-glucosidase) | Not specified but comparable to standard inhibitors |
| Cytotoxicity (HeLa cells) | >90% cell viability at 20 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
